An In-depth Technical Guide to Benzyl-PEG2-CH2COOH
An In-depth Technical Guide to Benzyl-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG2-CH2COOH, also known by its IUPAC name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and medicinal chemistry. Its structure incorporates a benzyl-protected hydroxyl group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This unique combination of features makes it a valuable building block for the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The benzyl group provides a stable protecting group for a hydroxyl functionality or can serve as a hydrophobic terminus. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or synthetic ligands, through the formation of a stable amide bond. This guide provides a comprehensive overview of the technical details, experimental protocols, and applications of Benzyl-PEG2-CH2COOH.
Core Properties and Specifications
A summary of the key physicochemical properties of Benzyl-PEG2-CH2COOH is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value |
| IUPAC Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid |
| Synonyms | Benzyl-PEG2-propanoic acid, 3-(2-(Benzyloxy)ethoxy)propanoic acid |
| CAS Number | 93206-09-8 |
| Molecular Formula | C₁₃H₁₈O₅ |
| Molecular Weight | 254.28 g/mol |
| Appearance | White to off-white solid or oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Aqueous solubility is pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. For short-term use, storage at 2-8°C is acceptable. |
Applications in Drug Discovery and Development
The primary application of Benzyl-PEG2-CH2COOH lies in its role as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is critical for the efficacy of a PROTAC, as its length and composition dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The PEG2 spacer in Benzyl-PEG2-CH2COOH provides a defined length and hydrophilicity that can be optimal for inducing protein degradation.
Experimental Protocols
The following protocols provide detailed methodologies for the use of Benzyl-PEG2-CH2COOH in common bioconjugation applications.
Protocol 1: Amide Coupling to a Primary Amine using EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of Benzyl-PEG2-CH2COOH to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using carbodiimide chemistry.
Materials:
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Benzyl-PEG2-CH2COOH
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Amine-containing molecule
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
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Anhydrous N,N-Dimethylformamide (DMF) or a suitable reaction buffer (e.g., MES buffer, pH 5.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)
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Quenching solution (e.g., Tris buffer or hydroxylamine)
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Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
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Activation of Carboxylic Acid:
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Dissolve Benzyl-PEG2-CH2COOH (1.0 equivalent) in anhydrous DMF or activation buffer.
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Add NHS (or sulfo-NHS) (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive NHS ester.
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Conjugation to Amine:
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Dissolve the amine-containing molecule (1.0-1.2 equivalents) in the conjugation buffer.
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Add the activated Benzyl-PEG2-CH2COOH solution to the amine solution.
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Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
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Quenching the Reaction:
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Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.
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Purification:
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Purify the conjugate using a suitable chromatographic technique to remove unreacted starting materials and byproducts.
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Protocol 2: PROTAC Synthesis - Amide Coupling using HATU
This protocol outlines the use of Benzyl-PEG2-CH2COOH in the synthesis of a PROTAC, where it is coupled to an amine-functionalized E3 ligase ligand or target protein ligand using HATU as the coupling agent.
Materials:
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Benzyl-PEG2-CH2COOH (1.0 equivalent)
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Amine-functionalized ligand (e.g., pomalidomide derivative) (1.1 equivalents)
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O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)
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N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
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Reaction Setup:
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In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG2-CH2COOH and the amine-functionalized ligand in anhydrous DMF.
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Add DIPEA to the solution and stir for a few minutes.
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Add HATU to the reaction mixture.
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Reaction:
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Stir the reaction at room temperature for 1-4 hours.
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Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
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Work-up and Purification:
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Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.
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Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing Benzyl-PEG2-CH2COOH as the linker.
Caption: A generalized workflow for PROTAC synthesis using Benzyl-PEG2-CH2COOH.
PROTAC Mechanism of Action
This diagram illustrates the signaling pathway of targeted protein degradation induced by a PROTAC molecule.
